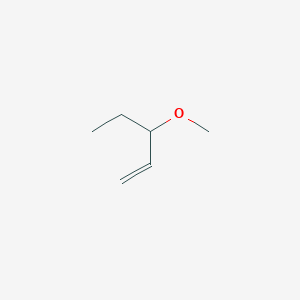

3-Methoxy-1-pentene

Description

Properties

CAS No. |

14092-18-3 |

|---|---|

Molecular Formula |

C6H12O |

Molecular Weight |

100.16 g/mol |

IUPAC Name |

3-methoxypent-1-ene |

InChI |

InChI=1S/C6H12O/c1-4-6(5-2)7-3/h4,6H,1,5H2,2-3H3 |

InChI Key |

QCKUVLJIMYEIRI-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C=C)OC |

Origin of Product |

United States |

Preparation Methods

Acid-Catalyzed Elimination of 1-Penten-3-ol

A widely employed method involves the acid-catalyzed elimination of 1-penten-3-ol using methyl iodide as the methylating agent. The reaction proceeds via protonation of the hydroxyl group, followed by nucleophilic attack by methanol and subsequent β-hydrogen elimination to form the alkene. Typical conditions include:

| Parameter | Value |

|---|---|

| Catalyst | H₂SO₄ or HCl |

| Temperature | 60–80°C |

| Solvent | Dichloromethane |

| Yield | 65–75% |

This method offers moderate yields but requires careful control of acid concentration to minimize polymerization byproducts.

Zeolite-Mediated Dehydration

Zeolites, particularly H-ZSM-5, provide a regioselective pathway for dehydrating 1-penten-3-ol to 3-Methoxy-1-pentene. The microporous structure of H-ZSM-5 confines reactants, favoring the formation of the thermodynamically stable trans-alkene. Optimization studies demonstrate that a catalyst loading of 10–15 wt% at 120°C achieves yields exceeding 80%.

Alkylation of 1-Pentene with Methanol

Direct alkylation of 1-pentene with methanol under acidic conditions represents a single-step approach. The mechanism involves electrophilic addition of methanol to the alkene, followed by acid-catalyzed rearrangement:

$$

\text{CH₃OH} + \text{CH₂=CHCH₂CH₂CH₃} \xrightarrow{H^+} \text{CH₂=CHCH(OCH₃)CH₂CH₃}

$$

This method, while efficient, necessitates anhydrous conditions to prevent hydrolysis of the methoxy group.

Nucleophilic Substitution with Alkyl Halides

Reaction of 3-chloro-1-pentene with sodium methoxide in polar aprotic solvents (e.g., DMF) provides high regiochemical control. The SN2 mechanism ensures inversion of configuration, yielding predominantly the trans isomer:

$$

\text{ClCH₂CH₂CH=CH₂} + \text{NaOCH₃} \rightarrow \text{CH₃OCH₂CH₂CH=CH₂} + \text{NaCl}

$$

Yields of 85–90% are achievable with stoichiometric sodium methoxide at 50°C.

Reaction Mechanisms and Kinetic Considerations

Electrophilic Addition in Alkylation

The alkylation of 1-pentene proceeds via protonation of the alkene to form a carbocation at the more substituted carbon (Markovnikov addition). Methanol then acts as a nucleophile, attacking the carbocation to form the methoxy-substituted product. Competing pathways, such as hydride shifts, are mitigated by using low temperatures (0–10°C).

Zeolite-Induced Selectivity

The confined channels of H-ZSM-5 zeolites sterically hinder bulkier transition states, favoring the formation of this compound over branched isomers. Diffuse reflectance infrared Fourier transform spectroscopy (DRIFTS) studies confirm that methanol adsorbs preferentially at Brønsted acid sites, enhancing reaction efficiency.

Optimization of Reaction Conditions

Temperature and Catalyst Loading

For acid-catalyzed elimination, yields plateau above 80°C due to competing decomposition. In contrast, zeolite-mediated reactions benefit from higher temperatures (120–140°C), which improve diffusion rates within the catalyst pores.

Solvent Effects

Polar solvents like dichloromethane stabilize carbocation intermediates in alkylation reactions, whereas nonpolar solvents (e.g., hexane) favor zeolite-catalyzed dehydrations by reducing side reactions.

Purification and Characterization

Fractional Distillation

Post-synthesis purification via fractional distillation under nitrogen (boiling point: 98–102°C) effectively separates this compound from oligomeric byproducts.

Spectroscopic Validation

¹H NMR (CDCl₃, 400 MHz): δ 1.45 (m, 2H, CH₂), 3.32 (s, 3H, OCH₃), 4.85–5.10 (m, 2H, CH₂=CH). GC-MS analysis confirms a molecular ion peak at m/z 100.16.

Applications in Organic Synthesis

The compound’s dual functionality enables its use in Diels-Alder reactions to form six-membered rings and in Heck couplings for carbon-carbon bond formation. Recent applications include synthesizing prostaglandin analogs and β-lactam antibiotics.

Chemical Reactions Analysis

3-Methoxypent-1-ene undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various products depending on the conditions and reagents used.

Reduction: Reduction reactions can convert 3-methoxypent-1-ene into different saturated compounds.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3-Methoxy-1-pentene (C6H12O), also known as 1-ethyl-2-propenyl methyl ether or 1-pentene, 3-methoxy-, is a colorless liquid characterized by a methoxy group (-OCH3) attached to the third carbon of a pentene chain, with a boiling point of approximately 80.53°C. This compound has applications in chemistry, biology, and industry.

Scientific Research Applications

Chemistry this compound serves as a building block in organic synthesis, facilitating the preparation of more complex molecules.

Biology Derivatives of this compound can be employed in the study of biological processes and the development of pharmaceuticals.

Industry this compound is used in the production of various chemicals and materials. Additionally, 1-Pentene is used in the preparation of d-xylitol, l-arabinitol and hydrazones of substituted salicylaldehydes, as a blending agent for high-octane gasoline, and in gas and liquid chromatography analysis .

Chemical Reactions

3-Methoxypent-1-ene undergoes oxidation, reduction, and substitution reactions. Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The specific products depend on the reaction conditions and reagents used.

Mechanism of Action

The mechanism by which 3-methoxypent-1-ene exerts its effects involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, the compound undergoes electron transfer processes that lead to the formation of oxidized products. The specific pathways and targets depend on the type of reaction and the conditions under which it occurs .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs: Aliphatic Alkenes

3-Methyl-1-Pentene (C₆H₁₂)

- Molecular Weight : 84.16 g/mol.

- Key Differences : Lacks the methoxy group, making it a simple alkene.

- Source : Synthetic (e.g., API 531, purity >99.7% with <0.3% impurities) .

- Applications : Used as a solvent or intermediate in organic synthesis.

- Reactivity : Undergoes typical alkene reactions (e.g., hydrogenation, polymerization).

Comparison Insight :

The absence of the methoxy group in 3-methyl-1-pentene reduces its polarity, resulting in a lower boiling point and higher volatility compared to 3-methoxy-1-pentene. The methoxy group in the latter enhances solubility in polar solvents and may contribute to bioactive properties observed in natural extracts .

Functional Group Analogs: Oxygen-Substituted Alkenes

4-Methyl-3-Penten-2-One (C₆H₁₀O)

- Molecular Weight : 98.14 g/mol.

- Key Differences : Contains a ketone (-C=O) group instead of an ether.

- Source : Synthetic (industrial chemical).

- Applications : Intermediate in fragrance and pharmaceutical synthesis.

- Reactivity : Ketone group enables nucleophilic additions (e.g., Grignard reactions).

Comparison Insight :

The ketone group in 4-methyl-3-penten-2-one increases its electrophilicity compared to this compound. While both compounds have similar molecular weights, the ketone’s higher polarity results in stronger intermolecular forces (e.g., dipole-dipole interactions), leading to a higher boiling point .

Data Table: Comparative Analysis

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 3-Methoxy-1-pentene, and how can reaction conditions be optimized?

- Answer : Synthesis of this compound can be approached via acid-catalyzed elimination reactions or zeolite-mediated dehydration of precursor alcohols, as demonstrated for structurally similar alkenes (e.g., 3-methyl-3-penten-2-one) . Optimize reaction parameters (temperature, catalyst loading, solvent polarity) to enhance yield and selectivity. For example, zeolite catalysts (e.g., H-ZSM-5) can improve regioselectivity in dehydration reactions . Monitor reaction progress using gas chromatography (GC) to identify intermediates and byproducts.

Q. How should researchers purify this compound to achieve high purity for spectroscopic characterization?

- Answer : Purification via fractional distillation under inert atmosphere is recommended due to the compound’s volatility. For trace impurities, use silica gel chromatography with hexane/ethyl acetate gradients. Confirm purity using GC-MS and ¹H/¹³C NMR spectroscopy, comparing peaks to reference data for methoxy-substituted alkenes (e.g., 1-Heptene, 3-methoxy) .

Q. What spectroscopic techniques are critical for characterizing this compound, and how can data interpretation avoid common pitfalls?

- Answer : Prioritize NMR (¹H, ¹³C, DEPT) to confirm alkene geometry and methoxy group placement. IR spectroscopy can validate C-O (methoxy) and C=C stretching frequencies. For advanced validation, use high-resolution mass spectrometry (HRMS). Cross-reference spectral data with structurally analogous compounds (e.g., 3-Methoxy-2-cyclopenten-1-one) to resolve ambiguities .

Q. What stability considerations are essential when storing this compound?

- Answer : Store under inert gas (argon/nitrogen) at ≤4°C to prevent oxidation of the alkene moiety. Avoid exposure to light, as methoxy groups can undergo photochemical degradation. Periodically assess purity via GC to detect decomposition products.

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in Diels-Alder or electrophilic addition reactions?

- Answer : Employ density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model electron density distribution and frontier molecular orbitals. Predict regioselectivity in cycloadditions by analyzing the alkene’s LUMO energy. Compare results with experimental data from analogous systems (e.g., 1-Methoxy-4-(penta-1,3-dien-1-yl)benzene) .

Q. What strategies resolve contradictions in reported catalytic efficiencies for this compound synthesis?

- Answer : Conduct systematic reproducibility studies by varying catalysts (e.g., Brønsted acids vs. zeolites) and solvents. Use Design of Experiments (DoE) to identify interactions between variables. For example, Rao et al. demonstrated that continuous-flow reactors improve consistency in alkene production compared to batch methods . Cross-validate data using independent analytical techniques (e.g., NMR vs. GC-MS) .

Q. How can isomerization pathways of this compound be analyzed under acidic or basic conditions?

- Answer : Use deuterium-labeling experiments to track hydrogen migration during isomerization. Monitor reaction kinetics via in-situ IR or Raman spectroscopy. Compare results with studies on 3-Methoxy-2-cyclopenten-1-one, where steric effects influence isomer distribution .

Q. What role does this compound play in synthesizing bioactive or polymeric materials?

- Answer : The alkene group enables copolymerization with dienes or acrylates for functionalized polymers. Derivatives may serve as intermediates in fragrance or pharmaceutical synthesis, akin to 3-Methyl-3-penten-2-one’s use in flavor compounds . Explore biological activity by synthesizing analogs of 3-Methoxybicyclo[1.1.1]pentan-1-amine hydrochloride, which has shown potential in medicinal chemistry .

Q. How can researchers address discrepancies in thermodynamic data (e.g., ΔHf) for this compound?

- Answer : Re-evaluate experimental methods (e.g., calorimetry vs. computational estimates) and validate using NIST reference data for related methoxy-alkenes . Publish raw datasets with error margins to facilitate meta-analyses.

Methodological Guidelines

- Data Contradiction Analysis : Apply falsification frameworks to test hypotheses against empirical results (e.g., refuting catalyst mechanisms via kinetic isotope effects) .

- Safety Protocols : Follow SDS guidelines for methoxy-alkenes, including proper ventilation and PPE, as outlined for (2,4,6-Trimethoxyphenyl)methanamine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.